N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide
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Overview
Description
N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide is a synthetic organic compound that features a thiazole ring, a fluorophenyl group, and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Fluorophenyl Group: The 3-fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto the aromatic ring.
Coupling with Ethylamine: The thiazole derivative is then coupled with ethylamine to form the intermediate N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)amine.
Formation of the Nitrobenzamide Moiety: The final step involves the coupling of the intermediate with 4,5-dimethoxy-2-nitrobenzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis and purification systems would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the methoxy groups.
Reduction: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of sulfoxides or sulfones from the thiazole ring.
Reduction: Conversion of the nitro group to an amine.
Substitution: Introduction of various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound may be investigated for its potential as a pharmacophore in drug design. The presence of the thiazole ring and the nitrobenzamide moiety suggests possible interactions with biological targets such as enzymes or receptors.
Medicine
In medicinal research, this compound could be explored for its potential therapeutic effects
Industry
Industrially, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide would depend on its specific biological target. Generally, compounds with similar structures can act by:
Inhibiting Enzymes: Binding to the active site of enzymes and preventing substrate access.
Modulating Receptors: Interacting with cell surface or intracellular receptors to alter signaling pathways.
Interfering with DNA/RNA: Binding to nucleic acids and affecting replication or transcription processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)isobutyramide
- Ethyl 2-(2-(3-fluorophenyl)-1,3-thiazol-4-yl)acetate
Uniqueness
N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the thiazole ring and the nitrobenzamide moiety distinguishes it from other similar compounds, potentially offering unique interactions with biological targets and novel applications in various fields.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-4,5-dimethoxy-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O5S/c1-28-17-9-15(16(24(26)27)10-18(17)29-2)19(25)22-7-6-14-11-30-20(23-14)12-4-3-5-13(21)8-12/h3-5,8-11H,6-7H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJEUMMRRBMXPJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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